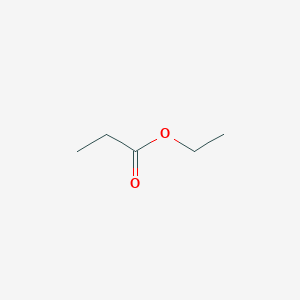
Ethyl propionate
货号 B153257
:
105-37-3
分子量: 102.13 g/mol
InChI 键: FKRCODPIKNYEAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07528268B2
Procedure details


In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser were introduced 31 g of 2-pentyl cyclopentanone (0.2 mole), 31 g of anhydrous ethyl propionate, and 0.048 g (1 mol %) of anhydrous lithium hydroxide. The mixture was brought to reflux at ca. 100° C. Then 57.5 g (0.22 mole) of an anhydrous 13% w/w hydrogen peroxide solution in ethyl propionate, obtained from extraction of a 70% aqueous H2O2 solution by ethyl propionate, were slowly added over 4 h in the reactor while maintaining the reflux 2 h after the end of the introduction. The reaction mixture was then washed with 10% water to remove the non converted H202, and finally distilled to recover the solvent.




Name
Yield
70%

Name
Identifiers


|
REACTION_CXSMILES
|
C(C1CCCC1=[O:11])CCCC.[OH-:12].[Li+].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:15][CH3:16]>>[OH:12][OH:11].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:15][CH3:16] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0.048 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
